2-Iodohexane
CAS No.: 18589-27-0
Cat. No.: VC21048825
Molecular Formula: C6H13I
Molecular Weight: 212.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18589-27-0 |
|---|---|
| Molecular Formula | C6H13I |
| Molecular Weight | 212.07 g/mol |
| IUPAC Name | 2-iodohexane |
| Standard InChI | InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 |
| Standard InChI Key | XCEDNORUDUKWGK-UHFFFAOYSA-N |
| SMILES | CCCCC(C)I |
| Canonical SMILES | CCCCC(C)I |
Introduction
Chemical Structure and Identification
Basic Information
2-Iodohexane is a six-carbon chain alkane with an iodine atom substituted at the second carbon position. This secondary iodoalkane is formally identified by the following parameters:
Table 1: Basic Identification Parameters of 2-Iodohexane
| Parameter | Value |
|---|---|
| CAS Number | 18589-27-0 |
| Molecular Formula | C₆H₁₃I |
| Molecular Weight | 212.07200 g/mol |
| IUPAC Name | 2-Iodohexane |
| EINECS Number | 242-428-2 |
| InChI | InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 |
| InChIKey | XCEDNORUDUKWGK-UHFFFAOYSA-N |
| SMILES | CCCCC(C)I |
| HS Code | 2903399090 |
The compound is also known by several synonyms in the scientific literature, including 2-Jod-hexan, 2-Hexyliodid, 2-hexyliodide, sec-HEXYL IODIDE, and Hexane,2-iodo .
Structural Configuration
2-Iodohexane exists in two enantiomeric forms due to the stereogenic center at the carbon atom bearing the iodine atom:
The racemic mixture is often encountered in general synthetic applications. The structural arrangement features a bulky iodine atom that influences the molecular conformation and reactivity patterns of the compound.
Physical and Chemical Properties
Physical State and Appearance
At standard temperature and pressure, 2-iodohexane is a liquid. While the search results don't explicitly mention its color or odor, most iodoalkanes typically appear as colorless to pale yellow liquids with a characteristic odor.
Thermodynamic and Physical Properties
The compound possesses several notable physical and thermodynamic properties that are summarized in the following table:
Table 2: Physical and Thermodynamic Properties of 2-Iodohexane
The variations in reported values likely reflect different measurement conditions or estimation methods employed by different sources.
Spectroscopic Properties
Synthesis Methods
Synthesis from 1-Hexene
One documented synthetic route for 2-iodohexane involves the transformation of 1-hexene. This process achieves a high yield of approximately 92% and employs polymethylhydrosiloxane and iodine in chloroform at 20°C with a reaction time of approximately 20 minutes . This approach represents an addition reaction where the iodine is incorporated at the secondary carbon position.
Synthesis from Sorbitol
A more innovative and potentially sustainable approach involves the synthesis of 2-iodohexane from sorbitol (D-glucitol), a biomass-derived polyol:
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The process utilizes hydroiodic acid (HI), rhodium catalyst, and hydrogen in a water/cyclohexane biphasic system at 373 K (100°C) .
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This method can achieve a high yield of iodohexanes (up to 94.2%) .
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The reaction mechanism follows a substitution-elimination-addition (SEA) pathway .
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The process requires high concentrations of both proton and iodide for efficient conversion .
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The catalytic system (HI and RhCl₃) can be reused, enhancing the economic viability of this synthetic approach .
This synthetic route is particularly notable as it represents a potential pathway for converting biomass-derived materials into valuable chemical intermediates, aligning with sustainable chemistry principles.
Table 3: Comparison of Synthetic Methods for 2-Iodohexane
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Hexene | Polymethylhydrosiloxane, iodine | Chloroform, 20°C, 20 min | 92% | |
| Sorbitol | HI, Rh catalyst, H₂ | Water/cyclohexane, 373 K | ~94.2% (as iodohexanes) |
A patent (CN109912382A) also describes a method for preparing 2-iodohexane using sorbitol as a raw material, further suggesting the industrial relevance of this synthetic approach .
Related Compounds
Several structurally related compounds to 2-iodohexane have been identified and studied:
Halogenated Derivatives
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1-Chloro-2-iodohexane (C₆H₁₂ClI, CAS: 12572122): A dihalogenated derivative with both chlorine and iodine substituents .
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1-Azido-2-iodohexane (C₆H₁₂IN₃, CAS: 13926529): Contains both azide and iodine functional groups, potentially useful in click chemistry applications .
Stereoisomers
These related compounds expand the chemical space around 2-iodohexane and offer additional synthetic opportunities and potential applications.
It's worth noting that an estrogenic activity study of various fluorinated iodine alkanes mentioned iodinated compounds, though 2-iodohexane specifically was not identified as having estrogenic effects in the cited study .
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